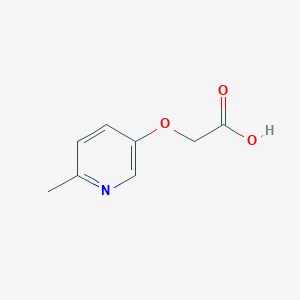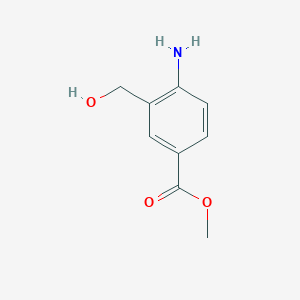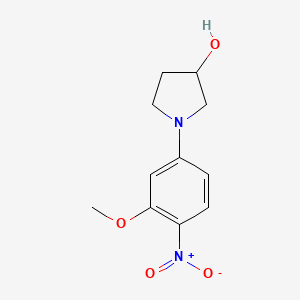
2-Bromo-1,3,5-trifluoro-4-nitrobenzene
Vue d'ensemble
Description
2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a chemical compound with the empirical formula C6HBrF3NO2 . It is a solid substance and is considered an important pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene can be represented by the SMILES stringO=N+C(F)=C(F)C=C1Br)[O-] . The InChI code for this compound is 1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H . Physical And Chemical Properties Analysis
2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Environmental Science and Flame Retardants
2-Bromo-1,3,5-trifluoro-4-nitrobenzene is related to novel brominated flame retardants (NBFRs), substances that have seen increasing application and are of concern due to their potential environmental impact and toxicity. Research into NBFRs, including compounds related to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, has highlighted the need for further study into their occurrence, environmental fate, and the effects of their use in consumer products. High concentrations of various NBFRs have been reported in indoor environments, raising concerns about their safety and the need for optimized analytical methods to monitor these substances effectively (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical and Synthetic Chemistry
The compound is also relevant in discussions about photosensitive protecting groups in synthetic chemistry. Protecting groups such as 2-nitrobenzyl and derivatives thereof are instrumental in the synthesis of complex molecules, indicating that compounds like 2-Bromo-1,3,5-trifluoro-4-nitrobenzene could play a role in developing new synthetic pathways or protecting group strategies (Amit, Zehavi, & Patchornik, 1974).
Material Science
In material science, related compounds are used to create nanostructured luminescent micelles, which serve as efficient probes for sensing nitroaromatic and nitramine explosives. This application underscores the importance of such compounds in developing new materials for security and forensic applications, demonstrating their versatility beyond simple chemical reagents (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Environmental Chemistry
Research into the atmospheric presence of nitrated phenols, including compounds structurally related to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, has provided insights into the sources, transformation, and impact of these substances in the environment. The findings point to the need for comprehensive studies on the atmospheric chemistry of nitrated compounds, including their formation pathways and environmental fate (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as nitrobenzenes and halogenated benzenes are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrobenzenes and halogenated benzenes can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .
Biochemical Pathways
Similar compounds have been shown to undergo biotransformation under certain conditions, affecting various metabolic pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25598 , a density of 2.0±0.1 g/cm3 , and a boiling point of 248.2±35.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Propriétés
IUPAC Name |
2-bromo-1,3,5-trifluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTFXOAIAHTGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-trifluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)






